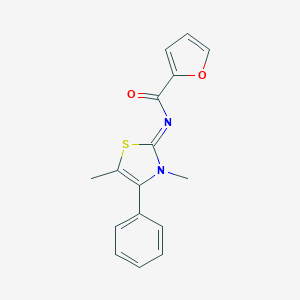![molecular formula C20H21ClN4O2S B305310 N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305310.png)
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is not fully understood. However, it has been reported that this compound exerts its anti-cancer effects by inhibiting the activity of various enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspases. The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of NF-κB signaling pathway. The potential therapeutic effects of this compound in diabetes are attributed to its ability to regulate glucose metabolism by activating AMP-activated protein kinase.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound inhibits the growth and proliferation of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. Additionally, this compound has been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, this compound has been reported to have low toxicity and high solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One direction is to investigate its potential use as a therapeutic agent in other diseases, such as cardiovascular diseases and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in large-scale experiments.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have reported that this compound exhibits anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential use as a therapeutic agent in the treatment of diabetes by regulating glucose metabolism.
特性
製品名 |
N-(3-chloro-2-methylphenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide |
|---|---|
分子式 |
C20H21ClN4O2S |
分子量 |
416.9 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-[[4-methyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-13-7-9-15(10-8-13)27-11-18-23-24-20(25(18)3)28-12-19(26)22-17-6-4-5-16(21)14(17)2/h4-10H,11-12H2,1-3H3,(H,22,26) |
InChIキー |
KVQVKRODGFXRGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
正規SMILES |
CC1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C(=CC=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chloro-4-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305227.png)
![N-(5-chloro-2-methoxyphenyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305228.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B305230.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305233.png)
![N-{2-[4-(2-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-phenethyl-methanesulfonamide](/img/structure/B305234.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)




![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)